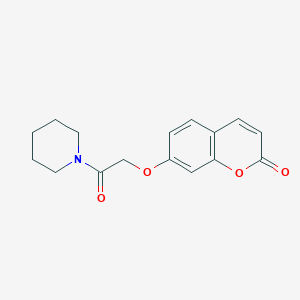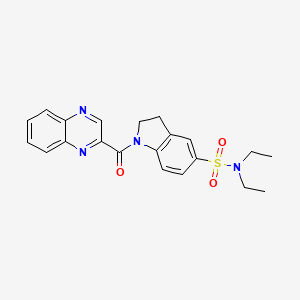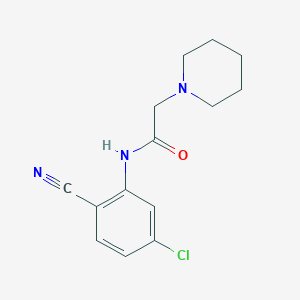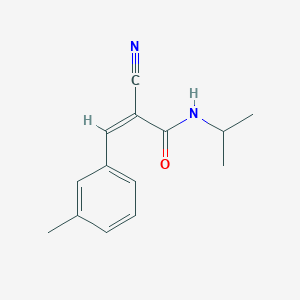![molecular formula C22H26N2O2 B7480168 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is not yet fully understood, but it is believed to act as a competitive inhibitor of dopamine transporters. This leads to an increase in the levels of dopamine in the synaptic cleft, which can then activate dopamine receptors and produce various physiological effects.
Biochemical and Physiological Effects:
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and reduced anxiety-like behavior in animal models. Additionally, it has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X is its unique structure, which makes it a valuable tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has shown promising results in various animal models, making it a potential candidate for further research.
However, there are also some limitations to the use of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X in lab experiments. For example, its effects can be highly dependent on the dose used, and it may produce different results in different animal models. Additionally, its potential for off-target effects and toxicity must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research involving 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X. One area of interest is its potential as a treatment for various neurological disorders, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand its mechanism of action and potential for off-target effects. Finally, it may also be of interest to investigate the potential of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X as a tool for studying other neurotransmitters and their receptors.
Synthesemethoden
The synthesis of 3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X involves several steps, including the reaction of piperidine-1-carbonyl chloride with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-phenylpropanoic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide X has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the mechanisms of action of various neurotransmitters and their receptors. Additionally, it has been used in studies investigating the role of dopamine in addiction and reward pathways.
Eigenschaften
IUPAC Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(14-11-18-7-3-1-4-8-18)23-17-19-9-12-20(13-10-19)22(26)24-15-5-2-6-16-24/h1,3-4,7-10,12-13H,2,5-6,11,14-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAISXJEUUZVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)



![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)

![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)